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Glycine, N-(phenylmethoxy)-

Cat. No.: B14634948
CAS No.: 54837-14-8
M. Wt: 181.19 g/mol
InChI Key: RUZVVWNYIQNHSD-UHFFFAOYSA-N
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Description

Historical Context and Evolution in Protecting Group Chemistry

The development of protecting groups has been a cornerstone in the advancement of complex organic syntheses, particularly in peptide chemistry. Protecting groups are chemical moieties that selectively block a reactive functional group to prevent it from interfering with a desired chemical transformation at another site on the molecule. The benzyloxycarbonyl (Cbz or Z) group, a key feature of N-Benzyloxycarbonylglycine, was one of the pioneering protecting groups introduced for the amino function of amino acids.

The use of the benzyloxycarbonyl group can be traced back to the early 20th century, revolutionizing the stepwise synthesis of peptides. Before its introduction, the controlled formation of a peptide bond between specific amino acids was a formidable challenge due to the presence of both an amino group and a carboxylic acid group on each amino acid, leading to uncontrolled polymerization. The Cbz group provided a solution by temporarily masking the amino group's nucleophilicity, allowing for the selective formation of a peptide bond.

Over the years, protecting group chemistry has evolved significantly, with the development of a wide array of protecting groups with varying stabilities and deprotection conditions. mcours.net This has allowed for more complex and orthogonal protection strategies in the synthesis of intricate molecules. Despite the advent of other protecting groups like the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups, the benzyloxycarbonyl group remains relevant due to its unique characteristics and well-established protocols. mcours.net

The evolution of its use also extends to photolabile protecting groups. Early research in the 1960s demonstrated that N-benzyloxycarbonylglycine could undergo photochemical cleavage to release glycine (B1666218), laying the groundwork for the development of light-sensitive protecting groups that offer spatial and temporal control over deprotection. acs.orgrsc.org

General Significance as a Synthetic Intermediate in Organic Chemistry

N-Benzyloxycarbonylglycine is a crucial synthetic intermediate with broad applications in organic chemistry beyond peptide synthesis. chembk.com Its primary role is as a building block, providing a protected glycine unit that can be incorporated into larger molecules. ontosight.ai The benzyloxycarbonyl protecting group is stable under a variety of reaction conditions, yet it can be readily removed when needed, typically through catalytic hydrogenation or under acidic conditions. ontosight.ai This controlled reactivity makes it an essential tool for chemists.

Its utility is demonstrated in the synthesis of various biologically active compounds and complex natural products. For instance, it serves as a precursor in the preparation of heterocyclic compounds, which are core structures in many pharmaceuticals. smolecule.com The protected glycine moiety can be chemically modified at its carboxylic acid end to form esters, amides, and other derivatives, which then serve as intermediates for more complex targets. nih.gov

Furthermore, derivatives of N-Benzyloxycarbonylglycine have been explored for their own biological activities. Studies have investigated its derivatives as potential anticonvulsant agents, showcasing the compound's versatility not just as a synthetic tool but also as a scaffold for drug discovery. nih.govnih.govacs.orgacs.org The ability to derivatize the core structure allows for the systematic exploration of structure-activity relationships, a fundamental practice in medicinal chemistry.

The physical and chemical properties of N-Benzyloxycarbonylglycine are well-documented, facilitating its use in various synthetic protocols.

Physicochemical Properties of N-Benzyloxycarbonylglycine

PropertyValue
Molecular FormulaC10H11NO4 nih.gov
Molecular Weight209.20 g/mol nih.gov
AppearanceWhite crystalline solid ontosight.ai
Melting Point117-121°C chembk.com
SolubilitySoluble in methanol, ethanol, and dimethylformamide (DMF). Insoluble in water. chembk.comontosight.ai

The production of N-Benzyloxycarbonylglycine is typically achieved by reacting glycine with benzyl (B1604629) chloroformate in the presence of a base, a method that has been refined over the years to ensure high yields. chembk.com

Key Synthetic Reactions Involving N-Benzyloxycarbonylglycine

Reaction TypeDescription
Peptide CouplingThe carboxylic acid group of N-Benzyloxycarbonylglycine is activated and reacted with the amino group of another amino acid or peptide.
DeprotectionThe benzyloxycarbonyl group is removed, typically by catalytic hydrogenation or treatment with HBr in acetic acid, to reveal the free amino group of glycine. ontosight.ai
Esterification/AmidationThe carboxylic acid group is converted to an ester or amide, creating a new intermediate for further synthetic transformations. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B14634948 Glycine, N-(phenylmethoxy)- CAS No. 54837-14-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54837-14-8

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(phenylmethoxyamino)acetic acid

InChI

InChI=1S/C9H11NO3/c11-9(12)6-10-13-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)

InChI Key

RUZVVWNYIQNHSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CONCC(=O)O

Origin of Product

United States

Synthetic Methodologies for N Benzyloxycarbonylglycine and Its Derivatives

Classical and Contemporary Synthetic Routes to N-Benzyloxycarbonylglycine

The introduction of the benzyloxycarbonyl (Cbz or Z) group as an amine-protecting moiety revolutionized peptide chemistry. The synthesis of N-benzyloxycarbonylglycine is a well-established procedure, primarily involving the direct N-protection of glycine (B1666218).

Reaction Scheme for the Synthesis of N-Benzyloxycarbonylglycine

H₂NCH₂COOH + C₆H₅CH₂OCOCl + NaOH → C₆H₅CH₂OCONHCH₂COOH + NaCl + H₂O

The benzyloxycarbonyl group is a widely used protecting group for amines, particularly in amino acid chemistry. google.com A typical laboratory procedure involves dissolving glycine in an aqueous sodium hydroxide (B78521) solution, cooling the mixture in an ice bath, and then adding benzyl (B1604629) chloroformate and an additional sodium hydroxide solution dropwise. google.comresearchgate.net After stirring, the reaction mixture is worked up by extraction with an organic solvent like ether to remove impurities, followed by acidification of the aqueous layer to precipitate the product. google.com The crude N-benzyloxycarbonylglycine is then collected by filtration and can be purified by recrystallization. google.com Yields for this process are typically high, often in the range of 86-91%.

While direct N-protection is the primary route to N-benzyloxycarbonylglycine itself, esterification and amidation reactions are crucial for the synthesis of its derivatives, which are discussed in the subsequent sections. These protocols start with pre-formed N-benzyloxycarbonylglycine and modify the carboxyl group. Esterification can be achieved by reacting N-benzyloxycarbonylglycine with an alcohol in the presence of a suitable catalyst. Amidation involves the reaction of N-benzyloxycarbonylglycine with an amine, often facilitated by a coupling agent to activate the carboxylic acid.

Synthesis of N-Benzyloxycarbonylglycine Derivatives

The versatility of N-benzyloxycarbonylglycine as a building block is demonstrated by the wide array of derivatives that can be synthesized from it. These derivatives are instrumental in peptide synthesis and the creation of more complex molecules.

Protecting the carboxyl group of N-benzyloxycarbonylglycine as an ester or a hydrazide is a common strategy in peptide synthesis to prevent its participation in unwanted side reactions during peptide bond formation.

Ethenyl Esters (Vinyl Esters): The synthesis of N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester has been accomplished from L-methionine methyl ester hydrochloride, indicating a route to vinylglycine derivatives that can be N-protected.

Ethyl Esters: The formation of ethyl esters of N-protected amino acids can be achieved through various esterification methods. For instance, N-benzyloxycarbonylglycine can be reacted with ethanol in the presence of a coupling agent to yield the corresponding ethyl ester.

p-Nitrophenyl Esters: These "active esters" are particularly useful in peptide synthesis due to the electron-withdrawing nature of the p-nitrophenyl group, which makes the ester carbonyl highly susceptible to nucleophilic attack by an amino group. The synthesis of N-benzyloxycarbonylglycine p-nitrophenyl ester is typically achieved by reacting N-benzyloxycarbonylglycine with p-nitrophenol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Hydrazides: N-Benzyloxycarbonylglycine hydrazide is another important derivative, often used in the azide (B81097) method of peptide coupling. It can be synthesized by reacting an activated form of N-benzyloxycarbonylglycine, such as its methyl or ethyl ester, with hydrazine hydrate. Another route involves the condensation of N-benzyloxycarbonylglycine with a substituted hydrazine in the presence of a carbodiimide.

Table 1: Synthesis of Carboxyl-Protected N-Benzyloxycarbonylglycine Derivatives
DerivativeSynthetic MethodKey Reagents
Ethyl EsterEsterificationEthanol, Coupling Agent
p-Nitrophenyl EsterActive Ester Formationp-Nitrophenol, DCC
HydrazideHydrazinolysis of Ester or Carbodiimide-mediated couplingHydrazine Hydrate or Substituted Hydrazine, DCC

Further modification of the nitrogen atom of glycine, after initial N-protection, allows for the synthesis of N-substituted glycine analogs. A potential route to N-allyl-N-((benzyloxy)carbonyl)glycine could involve the N-protection of N-allylglycine. N-allylglycine itself can be prepared by reacting allylamine with chloroacetic acid. Following the synthesis of N-allylglycine, the introduction of the benzyloxycarbonyl group would proceed similarly to the direct N-protection of glycine, using benzyl chloroformate under basic conditions. This approach is analogous to the synthesis of N-benzyl-N-benzyloxycarbonyl-glycine, where N-benzylglycine hydrochloride is treated with benzyl chloroformate in the presence of sodium hydroxide. google.com

A primary application of N-benzyloxycarbonylglycine is its use as a building block in the synthesis of peptides. The general strategy involves coupling the carboxyl group of N-benzyloxycarbonylglycine with the free amino group of another amino acid or peptide. To facilitate this amide bond formation, the carboxyl group of Cbz-glycine is typically activated.

Common methods for carboxyl group activation include:

Conversion to an acid chloride: N-benzyloxycarbonylglycyl chloride can be prepared by treating N-benzyloxycarbonylglycine with a reagent like phosphorus pentachloride or thionyl chloride. This highly reactive acid chloride can then be reacted with an amino component to form the peptide bond.

Use of coupling agents: Reagents such as dicyclohexylcarbodiimide (DCC) or N-ethyl-5-phenylisoxazolium-3'-sulfonate are widely used to promote peptide bond formation by creating a reactive intermediate. These agents facilitate the reaction between the carboxyl group of Cbz-glycine and the amino group of the incoming amino acid ester.

The resulting dipeptide, which is N-terminally protected with the Cbz group, can then have the protecting group removed, typically by catalytic hydrogenation, to allow for further chain elongation. This iterative process of coupling and deprotection enables the synthesis of longer glycine-containing peptide sequences.

Table 2: Reagents for Peptide Coupling with N-Benzyloxycarbonylglycine
Activation MethodActivating AgentResulting Intermediate/Species
Acid Chloride FormationPhosphorus pentachloride, Thionyl chlorideN-benzyloxycarbonylglycyl chloride
Carbodiimide CouplingDicyclohexylcarbodiimide (DCC)O-acylisourea intermediate
Isoxazolium Salt CouplingN-ethyl-5-phenylisoxazolium-3'-sulfonateActive ester intermediate

Advanced Synthetic Techniques Utilizing N-Benzyloxycarbonylglycine

N-Benzyloxycarbonylglycine, a derivative of the simplest amino acid glycine, serves as a versatile building block in advanced organic synthesis. nih.gov Its protected amino group and reactive carboxylic acid moiety allow for its incorporation into complex molecular architectures through a variety of sophisticated synthetic methodologies. These techniques are crucial for accessing molecules with significant biological and pharmaceutical relevance.

Asymmetric Synthesis Approaches Involving N-Benzyloxycarbonylglycine Intermediates

The development of asymmetric synthetic routes to generate chiral molecules is a cornerstone of modern medicinal chemistry. While N-benzyloxycarbonylglycine itself is achiral, it is a key precursor in methodologies that introduce chirality, particularly for the synthesis of non-natural and tailor-made α-amino acids. A predominant strategy involves the use of chiral nucleophilic glycine equivalents derived from glycine Schiff bases, often complexed with transition metals like Nickel(II).

These Ni(II) complexes, derived from the Schiff base of glycine and a chiral ligand, serve as powerful tools for the asymmetric synthesis of diverse amino acids. ehu.essemanticscholar.org The glycine moiety within the complex can be alkylated with high diastereoselectivity. This approach allows for the construction of complex amino acid side chains. For instance, an asymmetric alkylation reaction between a chiral Ni(II)-complex of a glycine Schiff base and 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine has been developed to produce N-Fmoc-(S)-7-aza-tryptophan. ehu.essemanticscholar.org This reaction proceeds with excellent diastereoselectivity, affording the desired product in high yield. ehu.es This methodology highlights how glycine derivatives are central to creating stereochemically complex products. ehu.essemanticscholar.org

Another example involves the asymmetric Michael addition of a Ni(II) complex with β-trifluoromethylated-α,β-unsaturated ketones, which is used to synthesize chiral trifluoromethyl-containing heterocyclic amino acids. nih.gov Optimization of reaction conditions, such as the choice of base and solvent, can lead to high yields and diastereoselectivity. nih.gov These methods demonstrate the utility of glycine intermediates in preparing structurally unique and pharmaceutically relevant amino acids.

MethodChiral Auxiliary/CatalystSubstrateProductDiastereomeric Ratio (d.r.) / Yield
Asymmetric AlkylationChiral Ni(II) ComplexGlycine Schiff base, 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridineN-Fmoc-(S)-7-aza-tryptophan precursor>99:1 d.r., 74% yield
Asymmetric Michael AdditionChiral Ni(II) Complex / DBUGlycine Schiff base, β-trifluoromethylated-α,β-unsaturated ketonesChiral trifluoromethyl-containing heterocyclic amino acids85:15 d.r., 78% yield

Strategies for Complex Macrocyclic and Heterocyclic Compound Construction

N-Benzyloxycarbonylglycine is an essential building block in the synthesis of complex macrocyclic and heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. These cyclic structures often possess unique conformational properties that are critical for their biological activity.

Heterocyclic Synthesis: The construction of N-heterocycles often utilizes the reactivity of the glycine backbone. For example, N-benzyloxycarbonylglycine can be incorporated into peptide chains that are precursors to cyclic structures like diketopiperazines. Another approach involves multi-component reactions where the glycine derivative provides a key structural element. A nitrogen replacement process has been reported that incorporates the nitrogen atom from glycine-¹⁵N into anilines, facilitating the synthesis of a variety of ¹⁵N-labeled aromatic heterocycles. rsc.org This method involves the cleavage of C-N bonds in both the aniline and the glycine derivative, driven by dearomatization and aromatization processes, respectively. rsc.org

Macrocyclic Synthesis: The synthesis of macrocycles is a challenging endeavor due to entropic factors that disfavor ring formation. Strategies employing N-benzyloxycarbonylglycine often involve the creation of a linear peptide-like precursor, which is then cyclized. Late-stage combinatorial modification is a powerful technique for creating large, diverse libraries of macrocyclic compounds. nih.gov In this approach, a set of macrocyclic scaffolds, which can be derived from precursors including N-benzyloxycarbonylglycine, are combinatorially reacted with a variety of chemical fragments. nih.gov For instance, peripheral amine groups on a macrocyclic scaffold can be acylated with a diverse set of carboxylic acids to generate a large library of analogs for screening against biological targets. nih.gov This method allows for the rapid exploration of structure-activity relationships.

Cyclic Compound ClassSynthetic StrategyRole of Glycine DerivativeRepresentative Example
Heterocycles Nitrogen Replacement / CyclizationSource of nitrogen and backbone structure¹⁵N-labeled aromatic heterocycles
Macrocycles Late-Stage Combinatorial ModificationComponent of the linear precursor to the macrocyclic scaffoldTarget-tailored macrocyclic peptide libraries

Biocatalytic and Chemoenzymatic Synthetic Routes (e.g., N-Alkylated Glycine Derivatives)

Biocatalytic and chemoenzymatic methods offer sustainable and highly selective alternatives to traditional chemical synthesis. manchester.ac.uk These approaches are particularly valuable for the synthesis of N-alkylated glycine derivatives, which are important building blocks for pharmaceuticals. manchester.ac.ukmdpi.com Traditional methods for N-alkylation often rely on hazardous reagents like genotoxic alkylating agents or metal hydrides and can generate significant waste. manchester.ac.uk

Biocatalysis: Enzymes such as N-methyltransferases and dehydrogenases have shown potential for the synthesis of N-alkylated α-amino acids. manchester.ac.uk These biocatalytic routes provide a greener alternative to existing chemical methods. manchester.ac.uk N-methyl-α-amino acids, including sarcosine (N-methylglycine), are abundant in nature and are often found within complex natural products. manchester.ac.uk The enzymes responsible for their biosynthesis can be harnessed for synthetic applications, offering high enantioselectivity and avoiding harsh reaction conditions.

Chemoenzymatic Synthesis: Chemoenzymatic strategies combine the advantages of chemical synthesis and biocatalysis. A common approach involves the chemical synthesis of a core structure, which is then elaborated upon using enzymatic reactions. This "Core Synthesis/Enzymatic Extension" (CSEE) strategy has been effectively used for the rapid production of diverse N-glycans. rsc.org In this method, chemically prepared building blocks are used to synthesize N-glycan core structures, which are subsequently extended using robust glycosyltransferases. rsc.org This allows for the systematic construction of complex oligosaccharides. While not directly starting from N-benzyloxycarbonylglycine, this principle of combining chemical and enzymatic steps is broadly applicable in the synthesis of complex biomolecules and their derivatives, including glycopeptides where glycine is a component.

ApproachKey TechnologyAdvantagesExample Application
Biocatalysis N-methyltransferases, DehydrogenasesGreen chemistry, high enantioselectivity, mild reaction conditionsSynthesis of chiral N-alkylated α-amino acids
Chemoenzymatic Core Synthesis/Enzymatic Extension (CSEE)Rapid production of diverse analogs, high selectivity of enzymatic steps"Mass production" of structurally defined N-glycans for glycoscience

Mechanistic Studies of N Benzyloxycarbonylglycine Transformations

Investigation of N-Benzyloxycarbonyl Group Deprotection Mechanisms

The removal of the N-benzyloxycarbonyl (Cbz or Z) group is a critical step in synthetic chemistry, particularly in the assembly of peptides. The stability of the Cbz group to a range of conditions, coupled with its susceptibility to specific cleavage methods, makes it a versatile protecting group. Acidolysis is a common method for its removal, and the mechanistic pathways are of significant interest.

Acidolytic Cleavage Kinetics and Proposed Reaction Pathways (e.g., A-1 and A-2 Mechanisms)

The acid-catalyzed cleavage of the N-benzyloxycarbonyl group can proceed through different mechanistic pathways, analogous to those observed in ester hydrolysis, often categorized as A-1 (unimolecular) or A-2 (bimolecular) mechanisms. The specific pathway is influenced by factors such as the strength of the acid, the nature of the solvent, and the structure of the substrate.

Under harsh acidic conditions, such as treatment with strong acids like hydrogen bromide (HBr) in acetic acid, the deprotection mechanism often involves protonation of the carbamate's carbonyl oxygen. This initial protonation enhances the electrophilicity of the carbonyl carbon and weakens the C-O bond of the benzyl (B1604629) group. The subsequent steps define the pathway:

A-1 Pathway: This unimolecular mechanism involves the slow, rate-determining cleavage of the protonated carbamate (B1207046) to form a stable benzyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine (glycine) and carbon dioxide. This pathway is favored when the benzylic carbocation is stabilized by the solvent or by substituents on the phenyl ring.

A-2 Pathway: In this bimolecular pathway, a nucleophile (such as the conjugate base of the acid used for catalysis) attacks the benzylic carbon of the protonated substrate in an SN2-type displacement. This concerted step leads to the formation of a benzyl derivative (e.g., benzyl bromide) and the unstable carbamic acid, which then decomposes.

Kinetic studies are essential to distinguish between these pathways. For instance, the rate of an A-1 reaction would be expected to be independent of the nucleophile concentration, whereas an A-2 reaction rate would depend on it. While detailed kinetic data for N-benzyloxycarbonylglycine itself is specialized, the general principles of carbamate acidolysis provide a framework for understanding its deprotection. Side reactions, such as interesterification and acetylation of serine and threonine residues, can occur during acidolytic cleavage, highlighting the need for carefully controlled reaction conditions. researchgate.net

Influence of Solvent Systems and Activation Parameters on Deprotection Efficiency

The choice of solvent significantly impacts the rate and mechanism of the deprotection reaction. Solvents can influence reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates. nih.gov

In the context of acidolytic Cbz deprotection, polar protic solvents can solvate both the protonated substrate and the departing benzyl cation, potentially favoring an A-1 mechanism. Aprotic solvents, on the other hand, may favor an A-2 pathway by not effectively solvating the carbocation intermediate. The dielectric constant of the solvent is a key property; higher dielectric constants can facilitate the separation of charged species, which is characteristic of the A-1 pathway. nih.gov

Activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), derived from temperature-dependent kinetic studies, provide further mechanistic insights. A highly negative entropy of activation is often indicative of a bimolecular (A-2) transition state, where two molecules come together in an ordered fashion. Conversely, a near-zero or slightly positive entropy of activation can suggest a unimolecular (A-1) process, reflecting the dissociation of the substrate in the rate-determining step. The efficiency of deprotection is a direct consequence of these kinetic and thermodynamic factors, and optimizing the solvent system is a critical aspect of synthetic design. researchgate.net

Mechanistic Aspects of Ester Hydrolysis and Transamidation Reactions

Esters of N-benzyloxycarbonylglycine are common intermediates and substrates in various chemical and biochemical transformations. The mechanisms of their hydrolysis and conversion to amides are of significant interest.

Phase-Transfer Catalysis in N-Benzyloxycarbonylglycine Ester Hydrolysis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. kyushu-u.ac.jp The alkaline hydrolysis of N-benzyloxycarbonylglycine esters, such as the 4-nitrophenyl ester, in a two-phase system (e.g., chloroform-borate buffer) provides a clear example of this methodology. researchgate.net

The mechanism, known as the "extraction mechanism," involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q⁺X⁻), which facilitates the transfer of the hydroxide (B78521) nucleophile (OH⁻) from the aqueous phase to the organic phase where the ester substrate resides. researchgate.netmdpi.com The key steps are:

Anion Exchange: The catalyst's anion (X⁻) at the interface is exchanged for a hydroxide ion from the aqueous phase, forming a lipophilic Q⁺OH⁻ ion pair.

Transfer to Organic Phase: The Q⁺OH⁻ ion pair moves into the organic phase.

Product Transfer and Catalyst Regeneration: The resulting carboxylate and alcohol products diffuse, and the catalyst cation Q⁺ returns to the interface to repeat the cycle.

The kinetics of this process can be complex. For instance, studies using tetraphenylphosphonium (B101447) salts (Ph₄P⁺Z⁻) have shown that the nature of the counter-ion (Z⁻) can significantly alter the reaction profile. researchgate.net This is attributed to the concurrent extraction of the nucleophile (OH⁻), the nucleofuge (the leaving group anion), and the foreign ion (Z⁻), leading to linear kinetics, catalyst "poisoning," or "auto-acceleration" effects. researchgate.net

Kinetic Profiles in Phase-Transfer Catalysis of N-Benzyloxycarbonylglycine 4-Nitrophenyl Ester Hydrolysis researchgate.net
Catalyst (Ph₄P⁺Z⁻)Counter-Ion (Z⁻)Observed Kinetic ProfilePlausible Explanation
Tetraphenylphosphonium BromideBr⁻Linear (Standard First-Order)Balanced extraction of participating anions.
Tetraphenylphosphonium ChlorideCl⁻"Poisoning" Effect (Rate decreases)Preferential extraction or accumulation of non-reactive Cl⁻ in the organic phase, inhibiting the catalyst cycle.
Tetraphenylphosphonium IodideI⁻"Auto-acceleration" (Rate increases)Complex interfacial phenomena, possibly involving changes in the organic phase composition that enhance catalytic activity over time.

Enzymatic Catalysis Mechanisms Involving N-Benzyloxycarbonylglycine Derivatives (e.g., Papain-Catalyzed Deacylation)

Enzymes offer a mild and highly selective alternative for the transformation of N-benzyloxycarbonylglycine derivatives. Papain, a cysteine protease, is a well-studied example that can catalyze the hydrolysis (deacylation) of ester and amide derivatives. nih.govworthington-biochem.com

The catalytic mechanism of papain involves a "catalytic triad" in its active site, comprising Cysteine-25 (Cys25), Histidine-159 (His159), and Asparagine-175 (Asn175). ebi.ac.uk The process occurs in two main stages: acylation and deacylation. ebi.ac.uk

Acylation: The thiolate anion of Cys25, activated by the His159-Asn175 hydrogen-bond network, acts as a nucleophile, attacking the carbonyl carbon of the N-benzyloxycarbonylglycine substrate. This forms a tetrahedral intermediate. The intermediate then collapses, releasing the alcohol or amine portion of the substrate and forming a covalent acyl-enzyme intermediate (a thioester). ebi.ac.uk

Deacylation: A water molecule enters the active site and is activated by His159, which acts as a general base. The resulting hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate collapses, releasing the N-benzyloxycarbonylglycine and regenerating the free enzyme. ebi.ac.uk

Kinetic studies on the deacylation of substituted benzoyl-papains, which serve as models for N-benzyloxycarbonylglycine derivatives, reveal important mechanistic details. The reaction is highly sensitive to the electronic nature of the acyl group, with a Hammett ρ value of +2.74. nih.gov This large positive value indicates that there is a significant buildup of negative charge in the transition state of the rate-determining deacylation step, consistent with the nucleophilic attack of water (or hydroxide). nih.gov These studies also suggest a crucial role for another residue, Aspartate-158, in providing general base assistance for the attack of water on the acyl-enzyme intermediate. nih.gov

Reactivity Profiles and Mechanisms in Amide Bond Formation

N-Benzyloxycarbonylglycine is a cornerstone building block for the synthesis of peptides and other amide-containing molecules. The formation of an amide bond from its carboxylic acid moiety typically requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine.

The general mechanism involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This can be achieved through various activating agents, leading to the formation of a highly reactive intermediate. Common strategies include:

Activated Esters: The carboxyl group can be converted into an activated ester (e.g., N-hydroxysuccinimide ester), which then readily reacts with an amine.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond, along with a dicyclohexylurea byproduct.

Acyl Halides: Conversion of the carboxylic acid to an acyl chloride (e.g., using thionyl chloride) or acyl azide (B81097) provides a very reactive species for amidation. For example, N-Cbz-protected amino acids can be reacted with aryl amines using methanesulfonyl chloride and N-methylimidazole to yield amides without racemization.

Biocatalytic approaches are also gaining prominence. Enzymes such as N-acyltransferases and CoA ligases can be used to form amide bonds under mild conditions. rsc.org These enzymatic methods often involve the ATP-dependent activation of the carboxylic acid, for instance, by forming an acyl-adenylate or acyl-phosphate intermediate, which is then coupled with an amine. rsc.org

The reactivity of N-benzyloxycarbonylglycine in these reactions is governed by the electronic and steric properties of both the activating agent and the incoming amine nucleophile. The presence of the bulky benzyloxycarbonyl group can influence the accessibility of the carboxyl group and the stereochemical outcome of the reaction, making the choice of coupling reagents and conditions crucial for efficient and selective amide bond formation.

Stereochemical Considerations and Epimerization Control in Coupling Reactions

In the synthesis of peptides, the preservation of stereochemical integrity at the α-carbon of the amino acids is of paramount importance, as the biological activity of peptides is intrinsically linked to their precise three-dimensional structure. nih.govnih.gov Epimerization, the change in configuration at a single stereocenter, is a significant side reaction that can occur during peptide bond formation, leading to the formation of diastereomeric peptides. nih.govnih.gov These epimers often exhibit similar physical properties, making their separation challenging and potentially compromising the purity and efficacy of the final peptide product. nih.govnih.gov While glycine (B1666218) itself is achiral and thus not subject to epimerization, the use of N-benzyloxycarbonylglycine (Z-Gly) in peptide synthesis necessitates a thorough understanding of the mechanisms that can lead to the epimerization of the adjacent, C-terminal amino acid residue within a peptide fragment.

The primary mechanism responsible for epimerization during peptide coupling reactions involves the formation of an oxazol-5(4H)-one intermediate. nih.gov This process is particularly relevant when the C-terminal amino acid of an N-protected peptide is activated for coupling. The activation of the carboxyl group, a prerequisite for amide bond formation, enhances the acidity of the α-proton. nih.gov In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral enolate intermediate which, upon reprotonation, can yield a mixture of L- and D-isomers. nih.gov The formation of the oxazolone (B7731731) is facilitated by strong activation of the carboxyl group. nih.gov

Several factors have been identified to influence the extent of epimerization in peptide coupling reactions. These include the nature of the solvent, the type of coupling reagent and any additives used, the base employed, and the reaction temperature. Polar solvents, such as dimethylformamide (DMF), have been shown to increase the rate of epimerization. u-tokyo.ac.jp Conversely, conducting reactions at lower temperatures can help to suppress this side reaction. u-tokyo.ac.jp

The choice of coupling reagent is also critical in controlling stereochemistry. Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are known to cause more epimerization than dicyclohexylcarbodiimide (DCC), particularly in solid-phase synthesis. u-tokyo.ac.jp The addition of auxiliary nucleophiles, such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives, can significantly reduce the risk of epimerization. u-tokyo.ac.jp For instance, 7-azahydroxybenzotriazole (HOAt) and 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) have been reported to be particularly effective in suppressing epimerization. u-tokyo.ac.jp Phosphonium and aminium-based coupling reagents, such as Benzotriazole-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU), generally lead to high coupling rates with minimal side reactions, including epimerization, when used in the presence of a suitable base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). bachem.com

The structure of the amino acids involved in the coupling reaction also plays a role. Amino acids with sterically hindered side chains, such as valine and isoleucine, are more prone to epimerization. u-tokyo.ac.jp Furthermore, amino acids with electron-withdrawing groups in their side chains can also increase the likelihood of epimerization due to the stabilization of the anionic intermediate formed upon α-proton abstraction. nih.gov

In the context of N-benzyloxycarbonylglycine transformations, while the glycine unit itself is achiral, if it is part of a larger peptide fragment (e.g., Z-Xaa-Gly-OH, where Xaa is a chiral amino acid), the activation of the glycine's carboxyl group can potentially lead to the epimerization of the preceding amino acid (Xaa). Therefore, careful selection of coupling conditions is crucial to maintain the stereochemical purity of the peptide chain.

The following table summarizes the influence of various factors on the control of epimerization during peptide coupling reactions:

FactorCondition Favoring Low EpimerizationCondition Favoring High Epimerization
Solvent Apolar solventsPolar solvents (e.g., DMF)
Temperature Low temperatureHigh temperature
Coupling Reagent Phosphonium/Aminium salts (e.g., HBTU, PyBOP), Carbodiimides with additivesCarbodiimides without additives (e.g., EDC)
Additives HOAt, HOOBt, HOBtNone
Base Weaker bases (e.g., NMM, collidine)Stronger bases
Amino Acid Structure Less sterically hindered C-terminal residueSterically hindered C-terminal residue (e.g., Val, Ile)

Applications of N Benzyloxycarbonylglycine in Advanced Organic Synthesis

Foundational Building Block in Peptide Synthesis

The chemical synthesis of peptides is a systematic process that involves the sequential addition of amino acids to form a chain. nih.gov This process requires meticulous control over which functional groups—the N-terminal amine and the C-terminal carboxylic acid—participate in the formation of the peptide bond. N-Benzyloxycarbonylglycine has historically been and continues to be a cornerstone in this field, providing the necessary protection to the amino group of glycine (B1666218) to ensure orderly and predictable chain elongation. unodc.org

The benzyloxycarbonyl group was one of the first reversible Nα-protecting groups developed for peptide synthesis and played a crucial role in the early successes of classical peptide chemistry. unodc.org Its stability under various coupling conditions, combined with the relative ease of its removal through hydrogenolysis, established it as a fundamental tool for peptide chemists.

Utility in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble polymer resin. justice.gov This innovation simplifies the synthetic process immensely, as excess reagents and by-products are removed by simple filtration and washing. rsc.orgorganic-chemistry.org

While the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups dominate modern SPPS, the benzyloxycarbonyl (Cbz) group, and thus N-Benzyloxycarbonylglycine, still holds utility, particularly within the Boc/Bzl (benzyl) protection strategy. dea.govnih.gov In this scheme, the temporary N-terminal protection is provided by the acid-labile Boc group, while more permanent side-chain protecting groups are often benzyl-based ethers, esters, and carbamates, including the Cbz group. nih.gov

N-Benzyloxycarbonylglycine can be employed in SPPS in several ways:

As a building block: In Boc-SPPS, a Boc-protected amino acid is coupled, the Boc group is removed with an acid like trifluoroacetic acid (TFA), and the cycle repeats. N-Benzyloxycarbonylglycine can be used to introduce a glycine residue where the Cbz group acts as a permanent protecting group, for instance, on the side chain of lysine (as Cbz-lysine) which is stable to the repeated TFA treatments used to remove the N-terminal Boc group. nih.gov

For segment condensation: Protected peptide fragments can be synthesized using Cbz-protected amino acids and then coupled together on a solid support or in solution.

The key advantage of the Cbz group in this context is its stability to the acidic conditions used for Boc group removal, providing an orthogonal protection scheme.

Strategic Employment for Chemoselectivity Control and Prevention of Undesired Side Reactions

The primary role of the benzyloxycarbonyl group on N-Benzyloxycarbonylglycine is to ensure chemoselectivity during peptide synthesis. beilstein-journals.org Without protection, the amino group of one glycine molecule could react with the carboxylic acid of another, leading to uncontrolled polymerization and a mixture of undesired products. nih.gov

By "masking" the N-terminal amine, the Cbz group directs the reaction to occur exclusively at the C-terminal carboxylic acid, which is activated by a coupling reagent. This ensures that peptide bonds are formed in the correct sequence, which is fundamental to synthesizing a peptide with the desired primary structure and biological function.

The Cbz group helps prevent several side reactions:

Self-condensation: It prevents the amino acid from reacting with itself during the activation step. beilstein-journals.org

Racemization: While glycine itself is not chiral, the use of urethane-based protecting groups like Cbz is known to suppress racemization in chiral amino acids during the coupling step. dea.gov

Branched Peptides: In amino acids with reactive side chains (like lysine), protecting groups are essential to prevent the formation of branched peptides where the peptide chain grows from the side chain as well as the N-terminus. The Cbz group is a common choice for protecting the ε-amino group of lysine. nih.gov

Precursor for Complex Organic Molecules and Specialized Scaffolds

Beyond its foundational role in peptide chemistry, the protected glycine unit in N-Benzyloxycarbonylglycine serves as a versatile starting material for the synthesis of other complex and biologically relevant molecules. Its structure provides a masked aminoacetic acid unit that can be incorporated into various molecular frameworks.

Synthesis of ß-Lactam Structures

The β-lactam (2-azetidinone) is a four-membered heterocyclic ring that forms the core structural motif of many important antibiotics, including penicillins and cephalosporins. One of the most powerful methods for constructing this ring system is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene with an imine.

N-Benzyloxycarbonylglycine is an excellent precursor for the ketene component in a Staudinger reaction. The synthesis proceeds via the following general steps:

Activation: The carboxylic acid of N-Benzyloxycarbonylglycine is converted into a more reactive derivative, typically an acyl chloride (N-Benzyloxycarbonylglycyl chloride), by reacting it with an agent like thionyl chloride or oxalyl chloride.

Ketene Formation: The acyl chloride is treated with a non-nucleophilic base, such as triethylamine. The base removes a proton from the α-carbon, leading to the elimination of hydrogen chloride and the in-situ formation of a highly reactive ketene.

[2+2] Cycloaddition: This transient ketene immediately reacts with an imine present in the reaction mixture. The concerted cycloaddition forms the four-membered β-lactam ring with a specific stereochemistry.

This synthetic route allows for the introduction of an N-protected aminomethyl group at the C3 position of the β-lactam ring. The benzyloxycarbonyl group can then be removed at a later stage to reveal a free amine, which can be further functionalized, providing access to a wide array of substituted 2-azetidinones.

Construction of Novel Opioid Analogs and Related Bioactive Scaffolds

The synthesis of traditional opioid analgesics, such as fentanyl and its direct analogs, typically follows established routes (e.g., the Janssen synthesis) that rely on precursors like N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP). dea.gov While N-Benzyloxycarbonylglycine is not a direct precursor in these classical syntheses, its structure as a protected amino acid makes it a valuable building block for creating novel, non-classical opioid analogs and other bioactive scaffolds.

The field of medicinal chemistry is continuously exploring new molecular frameworks to develop safer analgesics with fewer side effects. This includes the design of:

Peptidomimetic Opioids: These are molecules that mimic the structure and function of endogenous opioid peptides (e.g., enkephalins). N-Benzyloxycarbonylglycine can serve as a key component in synthesizing these mimics, providing a glycine unit that is often found in natural opioid peptides.

Bifunctional Ligands: Researchers are designing single molecules that can interact with multiple receptors (e.g., mu- and delta-opioid receptors) to achieve a more desirable pharmacological profile. The glycine scaffold from N-Benzyloxycarbonylglycine can act as a flexible linker or spacer to connect different pharmacophoric elements within such a bifunctional molecule.

Conformationally Constrained Analogs: Incorporating the glycine unit into cyclic structures or more rigid backbones can lead to analogs with enhanced receptor selectivity and potency.

For instance, N-Benzyloxycarbonylglycine could be coupled to a core scaffold, such as a piperidine ring, to introduce a side chain that, after deprotection and further modification, mimics the structure of an opioid peptide. This strategy moves beyond simple fentanyl analogs to explore new chemical space in the quest for improved pain therapeutics.

Role in the Synthesis of Amino Acid-Based Therapeutic Intermediates

A notable application of N-benzyloxycarbonylglycine is in the synthesis of prodrugs to enhance the pharmacological profiles of existing therapeutic agents. A prime example is its use in modifying phenytoin, an anticonvulsant drug. While glycine itself has been shown to potentiate the activity of several antiepileptic drugs, it is not effective with phenytoin. However, studies have revealed that N-benzyloxycarbonylglycine, also known as Z-glycine, not only antagonizes seizures more effectively than glycine but is also active in the maximal electroshock test, a model where glycine is inactive nih.govoup.com.

Researchers have synthesized ester derivatives of a phenytoin prodrug, 3-hydroxymethylphenytoin, with N-benzyloxycarbonylglycine nih.govoup.com. This covalent binding of Z-glycine to phenytoin results in a derivative with a significantly improved therapeutic profile. The Z-glycine-phenytoin ester was identified as the most active anticonvulsant among the derivatives tested nih.govoup.com.

The improved efficacy is demonstrated by a decrease in the median effective dose (ED50) and an increase in the median toxic dose (TD50). This leads to a substantially improved protective index, which is the ratio of TD50 to ED50 nih.govoup.com.

Table 1: Pharmacological Profile of Phenytoin vs. Z-Glycine-Phenytoin Ester
CompoundMedian Effective Dose (ED50)Median Toxic Dose (TD50)Protective Index (TD50/ED50)
PhenytoinHigherLowerLower
Z-Glycine-Phenytoin EsterLowerHigherSignificantly Improved

This strategic use of N-benzyloxycarbonylglycine to create a prodrug demonstrates its crucial role in developing advanced therapeutic intermediates with enhanced efficacy and safety.

Contributions to Chemical Methodology Development

Beyond its direct application in therapeutic molecules, N-benzyloxycarbonylglycine has been instrumental in the advancement of fundamental organic synthesis methodologies, particularly in the fields of asymmetric synthesis and novel bond-forming reactions.

Applications in Chiral Auxiliary Systems and Asymmetric Induction

In the synthesis of chiral molecules, controlling the three-dimensional arrangement of atoms is paramount. Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another. N-benzyloxycarbonylglycine and its derivatives are utilized in this context.

Studies have shown that the nature of the N-acyl group on an amino acid, such as the benzyloxycarbonyl group, can influence the degree of asymmetric induction during peptide bond formation nih.gov. For instance, in the aminolysis of 5(4H)-oxazolones derived from N-acyl-DL-valine, the choice of the N-benzyloxycarbonyl-Xaa group (where Xaa is an amino acid residue like Gly, Ala, or Leu) affects the diastereomeric excess of the resulting peptide nih.gov.

The level of induction is sensitive to several factors, including:

The nature of the N-acyl group.

The side-chain of the amino acid.

The nucleophile used for aminolysis.

The solvent.

The reaction temperature.

By carefully selecting these parameters, chemists can control the stereochemical outcome of the reaction, leading to diastereomeric excesses ranging from -32 to +53 nih.gov.

Furthermore, N-protected glycine derivatives can be incorporated into more complex chiral auxiliary systems. For example, chiral Ni(II) complexes of Schiff bases derived from glycine can be used for the asymmetric synthesis of other α-amino acids. In these systems, a chiral auxiliary, often derived from a chiral amine, is temporarily attached to the glycine molecule to direct the stereoselective alkylation at the α-carbon.

Utilization in Umpolung Amide Synthesis for Challenging Amide Bonds

The formation of amide bonds is one of the most fundamental reactions in organic chemistry, central to the synthesis of peptides and many pharmaceuticals. Traditional methods involve the reaction of a nucleophilic amine with an electrophilic carboxylic acid derivative. However, a novel strategy known as Umpolung amide synthesis reverses this polarity.

In Umpolung amide synthesis, the amine component is rendered electrophilic, while the acyl donor acts as a nucleophile nih.govnih.gov. This is achieved by activating amines with an electrophilic iodine source, such as N-iodosuccinimide, and using nitroalkanes as acyl anion equivalents nih.govnih.gov.

Table 2: Comparison of Traditional vs. Umpolung Amide Synthesis
FeatureTraditional Amide SynthesisUmpolung Amide Synthesis
Amine ComponentNucleophilicElectrophilic
Acyl ComponentElectrophilic (e.g., acyl chloride, active ester)Nucleophilic (e.g., nitroalkane as acyl anion equivalent)

This innovative approach has been successfully applied to the synthesis of aryl glycine amides without epimerization, a common side reaction in traditional peptide couplings involving chiral centers nih.gov. The use of N-protected glycine derivatives in this methodology allows for the formation of challenging amide bonds under mild, mildly basic conditions nih.gov. This method represents a significant conceptual advance in amide bond synthesis, providing a new tool for the construction of complex peptides and other amide-containing molecules.

Analytical and Spectroscopic Characterization in N Benzyloxycarbonylglycine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of N-Benzyloxycarbonylglycine, providing detailed information about its atomic composition and the connectivity of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of N-Benzyloxycarbonylglycine. Proton (¹H) NMR is particularly informative, offering insights into the chemical environment of each hydrogen atom in the molecule.

In a typical ¹H NMR spectrum of N-Benzyloxycarbonylglycine, distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the glycine (B1666218) methylene protons, the amide proton, and the carboxylic acid proton are observed. chemicalbook.com The spectrum, often recorded in a solvent like DMSO-d₆, allows for the unambiguous assignment of these protons. chemicalbook.com For instance, the five protons of the phenyl ring typically appear as a multiplet in the aromatic region (around 7.32-7.37 ppm). The two benzylic protons (-O-CH₂-Ph) show up as a singlet at approximately 5.05 ppm, while the glycine methylene protons (-NH-CH₂-COOH) are observed as a doublet around 3.68 ppm, with coupling to the adjacent amide proton. chemicalbook.com The amide proton itself appears as a triplet near 7.58 ppm, and the highly deshielded carboxylic acid proton is found far downfield, often as a broad singlet around 12.6 ppm. chemicalbook.com

¹H NMR Spectral Data for N-Benzyloxycarbonylglycine in DMSO-d₆

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Carboxylic Acid (-COOH)~12.6Singlet (broad)N/A
Amide (-NH-)~7.58Triplet6.2
Aromatic (C₆H₅-)~7.32 - 7.37MultipletN/A
Benzylic (-O-CH₂-Ph)~5.05SingletN/A
Glycine (-CH₂-)~3.68Doublet6.2

Mass spectrometry (MS) is a vital tool for determining the molecular weight of N-Benzyloxycarbonylglycine and for obtaining structural information through its fragmentation patterns. The nominal mass of the compound is 209.2 g/mol . nih.gov

In Liquid Chromatography-Mass Spectrometry (LC-MS) using electrospray ionization (ESI), the compound is often detected as a protonated molecular ion [M+H]⁺, with a measured mass-to-charge ratio (m/z) of approximately 210.076. nih.gov This high-resolution measurement confirms the elemental composition of C₁₀H₁₁NO₄.

Under harsher ionization conditions, such as electron ionization (EI) in Gas Chromatography-Mass Spectrometry (GC-MS), N-Benzyloxycarbonylglycine undergoes characteristic fragmentation. The molecular ion peak at m/z 209 may be weak or absent. chemicalbook.com Prominent fragments observed include ions at m/z 108, 107, 91, and 79. chemicalbook.com The ion at m/z 91 corresponds to the stable tropylium (B1234903) cation (C₇H₇⁺), formed by the cleavage of the benzylic C-O bond. The peak at m/z 108 can be attributed to the benzyl alcohol radical cation, while the peak at m/z 107 represents the benzyl cation. chemicalbook.com The ion at m/z 79 is also characteristic of the benzyl fragment. chemicalbook.com These fragments provide definitive evidence for the presence of the benzyloxycarbonyl group.

Key Mass Spectrometry Fragments for N-Benzyloxycarbonylglycine (EI)

m/zRelative Intensity (%)Possible Fragment Identity
108100.0[C₇H₈O]⁺˙ (Benzyl alcohol radical cation)
9146.1[C₇H₇]⁺ (Tropylium cation)
10767.7[C₇H₇O]⁺
7999.8[C₆H₇]⁺
7750.2[C₆H₅]⁺ (Phenyl cation)

Infrared (IR) spectroscopy is used to identify the functional groups present in N-Benzyloxycarbonylglycine by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The spectrum displays characteristic absorption bands that confirm the presence of the carboxylic acid, carbamate (B1207046), and aromatic moieties.

The IR spectrum typically shows a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. The N-H stretch of the carbamate group usually appears as a moderate peak around 3300-3500 cm⁻¹. Two distinct carbonyl (C=O) stretching bands are visible; the carboxylic acid C=O stretch appears around 1700-1725 cm⁻¹, while the carbamate C=O stretch is typically found at a slightly lower wavenumber, around 1685-1705 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region.

Characteristic IR Absorption Bands for N-Benzyloxycarbonylglycine

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300 - 3500N-H StretchCarbamate
~3030 - 3100C-H StretchAromatic
~2850 - 2960C-H StretchAliphatic (CH₂)
~2500 - 3300O-H Stretch (broad)Carboxylic Acid
~1700 - 1725C=O StretchCarboxylic Acid
~1685 - 1705C=O StretchCarbamate (Amide I)
~1500 - 1550N-H BendCarbamate (Amide II)
~1450 - 1600C=C StretchAromatic Ring

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of N-Benzyloxycarbonylglycine and for monitoring the progress of chemical reactions in which it is a reactant or product. High-Performance Liquid Chromatography (HPLC) is the most common method employed for these purposes. sielc.comthermofisher.com

For purity assessment, a reversed-phase HPLC (RP-HPLC) method is typically used. thermofisher.com In this setup, N-Benzyloxycarbonylglycine is separated from potential impurities, such as starting materials (e.g., glycine, benzyl chloroformate) or side-products, on a non-polar stationary phase (like C18) with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, usually containing an acid modifier like trifluoroacetic acid (TFA). thermofisher.comhplc.eu The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

In the context of reaction monitoring, chromatography provides a near real-time snapshot of the reaction mixture's composition. thieme.de Small aliquots can be withdrawn from the reaction at various time points, quenched, and analyzed by HPLC or Thin-Layer Chromatography (TLC). thieme.de By comparing the chromatograms over time, chemists can track the consumption of reactants and the formation of the N-Benzyloxycarbonylglycine product. This allows for the determination of reaction completion, optimization of reaction conditions (like temperature or catalyst loading), and the identification of any intermediate or byproduct formation. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies of N Benzyloxycarbonylglycine Systems

Computational Investigations of Reactivity and Reaction Pathways

While specific computational studies detailing the reactivity and reaction pathways of N-Benzyloxycarbonylglycine are not extensively documented in the readily available literature, the principles of computational chemistry are widely applied to understand analogous systems, particularly in the context of peptide synthesis. Theoretical investigations in this area would typically focus on the activation of the carboxylic acid group and the subsequent nucleophilic attack by an amine to form a peptide bond.

Computational methods, such as Density Functional Theory (DFT), can be used to model the reaction mechanisms of peptide coupling reactions involving Z-glycine. These studies would aim to:

Identify Transition States: By mapping the potential energy surface of the reaction, computational chemists can locate the transition state structures for key steps, such as the formation of an activated ester or the tetrahedral intermediate.

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to predict the feasibility and rate of a particular reaction pathway.

Elucidate Reaction Mechanisms: Computational studies can help to distinguish between different possible reaction mechanisms, for example, a stepwise versus a concerted pathway, by comparing the calculated energy barriers.

For instance, a hypothetical DFT study on the DCC (dicyclohexylcarbodiimide) mediated coupling of Z-glycine with another amino acid ester would involve modeling the formation of the O-acylisourea intermediate, its subsequent rearrangement, and the final aminolysis step. The calculated energetics would provide valuable insights into the factors controlling the efficiency and stereoselectivity of the reaction.

Molecular Modeling and Conformational Analysis

The three-dimensional structure of N-Benzyloxycarbonylglycine is a key determinant of its physical and chemical properties. Molecular modeling and conformational analysis aim to identify the stable conformations of the molecule and the energy barriers between them. The presence of the flexible benzyloxycarbonyl group introduces several rotatable bonds, leading to a complex conformational landscape.

Conformational searches can be performed using a variety of computational techniques:

Molecular Mechanics (MM): This method uses classical force fields to rapidly explore a large number of possible conformations, identifying low-energy structures.

Quantum Mechanics (QM): Higher-level methods like DFT and ab initio calculations provide more accurate energies and geometries for the most promising conformations identified by MM or other search algorithms.

A systematic conformational analysis of Z-glycine would involve the rotation of key dihedral angles, such as those around the C-O bond of the carbamate (B1207046), the C-N bond, and the Cα-C bond. The relative energies of the resulting conformers would then be calculated to determine their populations at a given temperature.

Table 1: Hypothetical Relative Energies of N-Benzyloxycarbonylglycine Conformers

ConformerDihedral Angle (ω, φ, ψ)Relative Energy (kcal/mol)
A 180°, -180°, 180°0.00
B 180°, -60°, 60°1.25
C 180°, 60°, -60°1.25
D 0°, -180°, 180°3.50

Such studies would reveal the preferred orientations of the phenyl ring, the carbonyl groups, and the glycine (B1666218) backbone, which are crucial for understanding its interactions with other molecules, such as enzymes or reagents in a chemical reaction.

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical methods provide a detailed picture of the electronic structure of N-Benzyloxycarbonylglycine, offering insights into its bonding, charge distribution, and reactivity. These studies typically involve solving the Schrödinger equation for the molecule, often using approximations like Hartree-Fock (HF) theory or the more accurate Density Functional Theory (DFT).

Key electronic properties that can be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap provides an estimate of the molecule's chemical reactivity and electronic excitation energies.

Partial Atomic Charges: These calculations reveal the distribution of electron density within the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other species.

Electrostatic Potential Maps: These maps provide a visual representation of the charge distribution on the molecular surface, highlighting areas of positive and negative electrostatic potential that are susceptible to electrophilic or nucleophilic attack.

Table 2: Hypothetical Calculated Electronic Properties of N-Benzyloxycarbonylglycine (DFT/B3LYP/6-31G)*

PropertyValue
HOMO Energy -7.2 eV
LUMO Energy -0.5 eV
HOMO-LUMO Gap 6.7 eV
Dipole Moment 3.5 D

This table is interactive. Click on the headers to sort the data. The data presented is hypothetical and for illustrative purposes only, as specific quantum chemical studies detailing these exact values for Z-glycine were not found in the provided search results.

Furthermore, quantum chemical calculations are essential for determining the energetics of various processes involving Z-glycine. This includes calculating the heats of formation, reaction enthalpies, and Gibbs free energies for different chemical transformations. These energetic data are fundamental for understanding the thermodynamics and kinetics of reactions involving this protected amino acid.

Future Directions and Research Frontiers in N Benzyloxycarbonylglycine Chemistry

Innovation in Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on sustainability is driving a paradigm shift in how molecules like N-Benzyloxycarbonylglycine are synthesized and utilized. Future research will prioritize the development of environmentally benign processes that minimize waste, reduce energy consumption, and utilize renewable resources.

A major frontier is the adoption of biocatalysis for both the synthesis and, more commonly, the deprotection of N-Benzyloxycarbonylglycine and its derivatives. rsc.org Traditional deprotection often involves catalytic hydrogenation, which, while effective, can face selectivity issues with complex molecules containing other reducible functional groups. rsc.org Enzymatic methods offer a green alternative, operating under mild conditions with high selectivity. rsc.org An emerging area of interest is the use of "deprotectase" biocatalysts. rsc.org For instance, the enzyme Sphingomonas Cbz-ase has been identified as a promising candidate for the selective cleavage of the N-carbobenzyloxy (Cbz) group from various amino acids. rsc.org The development and engineering of more robust and versatile Cbz-ases represent a significant avenue for future research. rsc.org

Another key aspect of green chemistry involves replacing hazardous solvents. Research into performing reactions in water is a critical step. While N-Benzyloxycarbonylglycine itself has low water solubility, developing catalytic systems that facilitate its synthesis or modification in aqueous media is a significant goal. nih.govnih.gov This approach aligns with broader trends in organic synthesis to move away from volatile organic compounds. nih.gov

Furthermore, the sustainability of N-Benzyloxycarbonylglycine is intrinsically linked to its precursor, glycine (B1666218). Groundbreaking research into the carbon-negative synthesis of amino acids offers a glimpse into the future. mdpi.com Novel methodologies are being developed to produce glycine directly from abundant feedstocks like carbon dioxide (CO2), nitrogen (N2), and water (H2O) using renewable electricity. mdpi.comchemicalbook.com Such processes, if commercialized, would dramatically reduce the environmental footprint associated with the production of all glycine derivatives, including N-Benzyloxycarbonylglycine. mdpi.com

Green MethodologyDescriptionPotential Impact
Biocatalytic Deprotection Use of enzymes like Sphingomonas Cbz-ase to selectively remove the benzyloxycarbonyl protecting group under mild, aqueous conditions. rsc.orgReduces reliance on heavy metal catalysts (e.g., Palladium), improves selectivity, and lowers energy consumption. rsc.org
Aqueous Synthesis Development of synthetic routes for N-substituted glycine derivatives that utilize water as the primary solvent, minimizing the use of toxic organic solvents. nih.govDecreases the environmental impact of chemical production and simplifies purification processes. nih.gov
Carbon-Negative Precursors Synthesis of the glycine backbone from CO2, N2, and H2O via electrocatalysis, effectively sequestering greenhouse gases. mdpi.comchemicalbook.comCreates a truly sustainable and potentially carbon-negative pathway for producing essential chemical building blocks. mdpi.com

Exploration of Novel Reactivity Patterns and Catalyst Development

Beyond its role as a simple protecting group, researchers are exploring the latent reactivity of the N-Benzyloxycarbonylglycine scaffold. Future advancements will focus on developing novel catalysts and reaction pathways to modify the molecule in previously inaccessible ways, creating derivatives with unique properties.

A significant area of innovation is the use of photoredox catalysis . This technique uses visible light to drive chemical reactions under exceptionally mild conditions. nih.govmdpi.com Recent studies have demonstrated the oxidative decarboxylative coupling of Cbz-protected dipeptides. nih.gov This reaction generates N-acyliminium ion intermediates which can then be coupled with various nucleophiles, such as phenols and indoles, to create novel peptide scaffolds and bioconjugates. nih.gov This opens up new avenues for diversifying peptide structures.

Another major frontier is the direct functionalization of the α-C(sp³)–H bond of the glycine unit. mdpi.com This bond is traditionally considered unreactive, but visible-light-driven catalysis has emerged as a powerful tool for its modification. mdpi.com By employing a range of photocatalysts, including ruthenium (Ru) and copper (Cu) complexes, organic dyes, and even semiconductor quantum dots, researchers can activate this C-H bond for alkylation, glycosylation, and other transformations. mdpi.com This strategy allows for the direct introduction of diverse side chains onto the glycine backbone, transforming a simple building block into a complex and valuable derivative. nih.govmdpi.com

The development of novel organocatalysts also presents a promising future direction. biosynth.comfishersci.com These are small, metal-free organic molecules that can catalyze reactions with high stereoselectivity. While applications directly to N-Benzyloxycarbonylglycine are still emerging, the broader field of organocatalytic amino acid synthesis suggests immense potential. biosynth.com Future work could involve developing chiral organocatalysts that enable asymmetric modifications of the glycine backbone, providing access to enantiopure non-canonical amino acids.

Catalytic ApproachTransformationSignificance
Photoredox Catalysis Oxidative decarboxylative coupling of Cbz-peptides to form N,O-acetals and subsequent arylation. nih.govEnables C-terminal modification of peptides under mild conditions, creating novel bioconjugates and peptide scaffolds. nih.gov
Visible-Light C-H Functionalization Direct alkylation, glycosylation, and ketoalkylation at the α-carbon of the glycine derivative. mdpi.comAllows for the late-stage introduction of complex side chains, bypassing multi-step synthetic routes. mdpi.com
Transition Metal Catalysis Synergistic use with photoredox catalysis for redox-neutral reactions, avoiding sacrificial oxidants. mdpi.comImproves the efficiency and atom economy of C-H functionalization reactions. mdpi.com
Organocatalysis Asymmetric synthesis and modification of amino acid derivatives. biosynth.comfishersci.comOffers a metal-free approach to creating chiral glycine derivatives for applications in medicinal chemistry and materials. biosynth.com

Expanding Applications in Bioorganic Chemistry and Materials Science Research

The future utility of N-Benzyloxycarbonylglycine and its derivatives extends far beyond traditional peptide synthesis, with significant potential in the design of advanced biomaterials and therapeutic agents.

A key growth area is in the synthesis of polypeptoids , or poly(N-substituted glycines). mdpi.com These polymers are structural mimics of polypeptides but feature side chains attached to the backbone nitrogen atom rather than the α-carbon. nih.govmdpi.com This modification prevents the formation of secondary structures via hydrogen bonding and enhances proteolytic stability, making them highly attractive for biomedical applications. nih.govnih.gov N-substituted glycine N-carboxyanhydrides (NNCAs), which can be synthesized from precursors like N-Benzyloxycarbonylglycine, are key monomers for the ring-opening polymerization that produces polypeptoids. nih.govmdpi.commdpi.com These materials are being explored for a wide range of uses, including:

Drug Delivery: As carriers for therapeutic agents. mdpi.comnih.gov

Non-fouling Surfaces: Creating coatings for medical devices and implants that resist protein adsorption. nih.gov

Stimuli-Responsive Materials: Designing "smart" materials that change their properties in response to environmental cues like pH or temperature. mdpi.com

In bioorganic chemistry , derivatives of N-Benzyloxycarbonylglycine are being explored as building blocks for sophisticated peptidomimetics . These are molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.govnih.govnih.gov By incorporating N-Benzyloxycarbonylglycine or its modified versions, researchers can create novel structures for drug discovery. nih.gov For example, Cbz-protected dipeptides are being used as linkers in the development of antibody-drug conjugates (ADCs), where a peptide bond can be designed for selective cleavage by specific enzymes at a target site. broadpharm.com

Furthermore, there is growing interest in using N-Benzyloxycarbonylglycine derivatives to create novel biomaterials such as hydrogels . mdpi.comnih.gov These water-swollen polymer networks have applications in tissue engineering and controlled drug release. mdpi.com The functional groups on N-Benzyloxycarbonylglycine can be used as handles for cross-linking polymer chains to form these three-dimensional structures.

Application AreaSpecific UseFuture Potential
Materials Science Monomer precursor for the synthesis of polypeptoids (poly N-substituted glycines) via ring-opening polymerization. nih.govmdpi.commdpi.comDevelopment of advanced biomaterials for drug delivery, non-fouling coatings, and stimuli-responsive systems. mdpi.comnih.gov
Bioorganic Chemistry Building block for peptidomimetics with enhanced proteolytic stability and bioavailability. nih.govnih.govnih.govDesign of novel therapeutic agents that can mimic or inhibit biological protein-protein interactions. nih.gov
Bioconjugation Component of cleavable linkers in antibody-drug conjugates (ADCs) . broadpharm.comCreation of more effective and targeted cancer therapies with reduced side effects.
Biomaterials Functional component for the synthesis of biocompatible hydrogels . mdpi.comnih.govEngineering of scaffolds for tissue regeneration and platforms for the sustained release of drugs. nih.gov

Q & A

Q. What are the established synthetic pathways for preparing Glycine, N-(phenylmethoxy)-, and what critical parameters influence yield?

Glycine, N-(phenylmethoxy)- is typically synthesized via carbobenzyloxy (Cbz) protection strategies. One method involves reacting glycine derivatives with phenylmethoxy carbonyl chloride under anhydrous conditions. Key parameters include pH control (maintained at 8–9 using sodium bicarbonate), temperature (0–5°C to minimize side reactions), and stoichiometric excess of the carbonylating agent to ensure complete protection . Alternative routes may employ chloroacetic acid with p-aminophenol derivatives, though yields depend on reaction time and purification via recrystallization .

Q. How can researchers characterize the purity and structural integrity of Glycine, N-(phenylmethoxy)- using spectroscopic methods?

  • NMR Spectroscopy : The phenylmethoxy group produces distinct aromatic proton signals (δ 7.2–7.4 ppm) in ¹H NMR, while the carbonyl (C=O) group appears at ~170 ppm in ¹³C NMR.
  • Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 280.28 (C₁₃H₁₆N₂O₅) .
  • IR Spectroscopy : Stretching vibrations for the carbonyl (1650–1750 cm⁻¹) and ether (C-O, 1100–1250 cm⁻¹) groups confirm functional group integrity .

Q. What safety protocols are critical when handling Glycine, N-(phenylmethoxy)- in laboratory settings?

Avoid inhalation and skin contact due to potential irritation. Use PPE (gloves, lab coats) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility data for Glycine, N-(phenylmethoxy)- derivatives in polar aprotic solvents?

Discrepancies in solubility (e.g., dimethylformamide vs. dimethyl sulfoxide) may arise from trace moisture or impurities. Researchers should:

  • Conduct Karl Fischer titration to quantify water content in solvents.
  • Use high-purity solvents (HPLC grade) and monitor solubility via UV-Vis spectroscopy (λmax ~260 nm for phenyl groups).
  • Compare results with standardized reference data from NIST Chemistry WebBook .

Q. How does the phenylmethoxy group influence reactivity in peptide coupling reactions, and what optimization strategies are recommended?

The bulky phenylmethoxy moiety can sterically hinder coupling agents like HATU or EDCI. To enhance efficiency:

  • Use microwave-assisted synthesis (50–60°C, 20–30 minutes) to overcome steric barriers.
  • Replace traditional carbodiimide coupling with uronium-based activators (e.g., HBTU) for higher yields.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. What are the implications of stereochemical configuration on biological activity, and how can chiral analysis be integrated into experimental design?

Enantiomeric purity is critical for bioactivity studies. For example, L-configuration derivatives may exhibit higher receptor affinity. Methods include:

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase.
  • Circular Dichroism (CD) : Monitor α-helix or β-sheet propensity in peptide conjugates.
  • X-ray Crystallography : Resolve absolute configuration for structure-activity relationship (SAR) studies .

Q. How can researchers address inconsistencies in thermal stability data during thermogravimetric analysis (TGA)?

Divergent decomposition temperatures (e.g., 180°C vs. 200°C) may result from varying heating rates or sample preparation. Standardize protocols by:

  • Using a heating rate of 10°C/min under nitrogen purge.
  • Pre-drying samples at 60°C for 24 hours to remove residual solvents.
  • Cross-referencing with differential scanning calorimetry (DSC) to identify melting points and phase transitions .

Methodological Frameworks

  • PICO Framework : Define research questions by Population (compound derivatives), Intervention (synthetic modifications), Comparison (e.g., unprotected glycine), and Outcomes (yield, bioactivity) .
  • FINER Criteria : Ensure questions are Feasible (lab resources), Novel (unexplored derivatives), Ethical (safe handling), and Relevant (therapeutic applications) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.